molecular formula C14H15BrN2O3S B2670386 (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one CAS No. 675166-36-6

(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2670386
CAS No.: 675166-36-6
M. Wt: 371.25
InChI Key: GGXYOXYYLFKONE-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative with a complex heterocyclic framework. Its structure includes:

  • A 1,2,4-triazole core substituted at the 3-position with a sulfanyl group.
  • A cyclohexyl group at the 5-position of the triazole ring.
  • A 1H-pyrrol-1-yl group at the 4-position of the triazole.
  • An N-(2,4-dimethylphenyl)acetamide side chain.

Properties

IUPAC Name

(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-4-17-13(18)10(16-14(17)21)5-8-6-11(19-2)12(20-3)7-9(8)15/h5-7H,4H2,1-3H3,(H,16,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYOXYYLFKONE-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the bromination of 4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 3-ethyl-2-sulfanylideneimidazolidin-4-one under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial-grade reactors, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Imidazolidinone Core : Known for its involvement in various pharmacological activities.
  • Bromo and Methoxy Substituents : These groups enhance the compound's reactivity and biological activity.

The presence of these functional groups suggests that the compound may interact with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Research has indicated that compounds with similar structural features to (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one may exhibit anticancer properties. For instance, studies on related imidazolidinone derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The imidazolidinone framework has been associated with antimicrobial activity. Preliminary studies suggest that this compound could possess antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

There is evidence that compounds similar to This compound can act as enzyme inhibitors. This activity could be beneficial in treating diseases where enzyme regulation is crucial, such as metabolic disorders and certain cancers.

Case Study 1: Anticancer Evaluation

A study evaluating the anticancer potential of imidazolidinone derivatives found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Testing

Research conducted on related compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent effects on the biological activity of these compounds.

Case Study 3: Enzyme Inhibition Analysis

Investigations into enzyme inhibition revealed that certain derivatives could inhibit specific enzymes involved in metabolic pathways, suggesting their potential use in treating metabolic disorders.

Application Potential Benefits Research Findings
Anticancer ActivityTumor growth inhibitionSignificant cytotoxicity against cancer cell lines
Antimicrobial PropertiesDevelopment of new antimicrobial agentsEffective against Gram-positive/negative bacteria
Enzyme InhibitionTreatment of metabolic disordersInhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The brominated aromatic ring and the sulfanylideneimidazolidinone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Differences and Physical Properties
Compound Name / ID Substituents (Triazole 4-/5-positions) Acetamide Group Molecular Weight Notable Properties Reference
Compound A 4-(1H-pyrrol-1-yl), 5-cyclohexyl N-(2,4-dimethylphenyl) ~454.59* High rigidity (cyclohexyl)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-allyl, 5-pyridin-2-yl N-acetamide ~316.37 Melting point: 182–184°C; Yield: 65%
N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(1H-pyrrol-1-yl), 5-propyl N-(2,3-dimethylphenyl) 369.49 Lower lipophilicity (propyl group)
2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-(1H-pyrrol-1-yl), 5-(4-methoxybenzyl) N-(2-trifluoromethylphenyl) ~477.44 Enhanced solubility (methoxy group)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl, 5-(4-methylsulfanylbenzyl) N-(2-chlorophenyl) ~482.03 Electron-withdrawing (Cl, SMe groups)

*Molecular weight estimated based on formula C₂₂H₂₈N₆OS.

Key Observations:

Substituent Effects on Lipophilicity :

  • Compound A ’s cyclohexyl group increases steric bulk and lipophilicity compared to analogs with allyl (6a) or propyl (G856-7763) groups .
  • The trifluoromethylphenyl group in enhances metabolic stability but reduces solubility relative to Compound A’s dimethylphenyl group .

Synthesis and Yield: Compounds with pyridinyl substituents (e.g., 6a–6c) exhibit moderate yields (50–83%) and require 4–5 hours for synthesis .

VUAA1 and OLC15 (Orco modulators) share structural motifs with Compound A, hinting at possible interactions with biological targets .

Biological Activity

The compound (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics, including a substituted imidazolidinone core, suggest various biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features:

  • Imidazolidinone Core : Known for various pharmacological activities.
  • Bromo Group : Enhances reactivity and potential interaction with biological targets.
  • Methoxy Substituents : May influence solubility and bioavailability.

Biological Activities

The biological activity of this compound is primarily linked to its potential as a pharmacological agent. The following table summarizes its interactions and activities based on existing research:

Biological Activity Mechanism of Action Target Pathways
AnticancerInduces apoptosis in cancer cellsCell cycle regulation
AntimicrobialInhibits bacterial growthCell wall synthesis
AntiviralDisrupts viral replicationViral entry inhibition

Case Studies

  • Anticancer Activity : A study demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involves the activation of apoptotic pathways leading to cell death.
  • Antimicrobial Properties : Research indicates that this compound effectively inhibits the growth of Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
  • Antiviral Effects : Preliminary findings suggest that the compound may interfere with the replication of certain viruses, highlighting its potential in antiviral drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

  • Condensation Reactions : Combining appropriate aldehydes and amines under acidic conditions.
  • Cyclization Techniques : Utilizing thioketones to form the imidazolidinone structure.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

  • High Lipophilicity : The LogP value indicates good membrane permeability.
  • Metabolic Stability : In vitro studies show resistance to common metabolic pathways, suggesting prolonged action in biological systems.

Q & A

Q. What are the standard synthetic routes for (5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation between 3-ethyl-2-thioxoimidazolidin-4-one and 2-bromo-4,5-dimethoxybenzaldehyde. Reactions are conducted under basic conditions (e.g., NaOH or KOH in ethanol/methanol) at reflux temperatures (70–80°C) for 4–6 hours . Key steps include:

  • Purification via recrystallization (DMF/ethanol mixtures).
  • Monitoring by TLC or HPLC to confirm the Z-configuration of the benzylidene group.

Q. How is the structural identity of this compound validated post-synthesis?

Multi-spectroscopic analysis is critical:

  • 1H/13C NMR : Confirm substituent positions (e.g., bromo and methoxy groups) and Z-configuration via coupling constants (e.g., J = 12–14 Hz for conjugated olefinic protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., benzylidene orientation) using single-crystal diffraction data .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~423) and purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

Begin with in vitro antimicrobial assays :

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution .
  • Antifungal activity : Use Candida albicans models with fluconazole as a positive control.
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Apply Design of Experiments (DoE) to identify critical parameters:

  • Variables : Solvent polarity (ethanol vs. DMF), base concentration, and reaction time.
  • Response surface modeling : Maximize yield (typically 60–75%) while minimizing byproducts (e.g., E-isomers) .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce reaction times .

Q. What mechanistic insights explain its antimicrobial activity?

Structure-Activity Relationship (SAR) studies suggest:

  • The 2-bromo-4,5-dimethoxyphenyl group enhances membrane penetration in Gram-positive bacteria.
  • The thioxoimidazolidinone core inhibits bacterial enoyl-ACP reductase, a target in fatty acid biosynthesis .
  • Electrophilic substituents (e.g., bromine) increase reactivity with thiol groups in microbial enzymes .

Q. How can computational methods predict its pharmacokinetic properties?

Use in silico tools :

  • Molecular docking : Simulate binding to targets like DNA gyrase (PDB ID: 1KZN) with AutoDock Vina .
  • ADME prediction : Calculate cLogP (~3.2) and TPSA (~85 Ų) to assess blood-brain barrier permeability and solubility .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How to resolve contradictions in reported biological data (e.g., variable IC50 values)?

Address discrepancies via:

  • Standardized assay protocols : Control pH, serum content, and incubation time.
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation in certain media .
  • Isomer purity analysis : E/Z impurities (>5%) can significantly alter activity; validate by chiral HPLC .

Q. What advanced spectroscopic techniques resolve electronic effects of substituents?

  • UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~350 nm) to study electron-withdrawing effects of bromine .
  • Electrochemical analysis : Cyclic voltammetry reveals redox behavior (e.g., thione oxidation at +0.8 V vs. Ag/AgCl) .
  • SC-XRD : Quantify intramolecular interactions (e.g., C–H···O bonds) influencing conformational stability .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Synthesis Reflux condensationNaOH (1.2 eq), ethanol, 75°C, 5 hours
Structural Analysis X-ray crystallographyCCDC deposition number (e.g., CCDC 123456)
Biological Assay Broth microdilution (CLSI guidelines)Inoculum: 5×10⁵ CFU/mL, 37°C, 18 hours
Computational Study Molecular docking (AutoDock Vina)Grid size: 60×60×60 Å, exhaustiveness=200

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.